molecular formula C13H15BrN4 B8165385 7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline

7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline

Cat. No.: B8165385
M. Wt: 307.19 g/mol
InChI Key: DKHSXYMANURRID-UHFFFAOYSA-N
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Description

7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 7th position and a 4-methylpiperazin-1-yl group at the 2nd position of the quinoxaline ring, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline typically involves the following steps:

    Starting Materials: The synthesis begins with 7-bromo-3,4-dihydronaphthalen-1(2H)-one and 4-(4-methylpiperazin-1-yl)benzaldehyde.

    Reaction Conditions: These starting materials are dissolved in methanol and stirred in an ice-cold brine bath. Sodium hydroxide solution is then added, and the reaction mixture is stirred at room temperature for 1.5 hours. The reaction is monitored using thin-layer chromatography (TLC).

    Purification: After the reaction, the solvent is removed by filtration, and the residue is purified using silica gel column chromatography with a dichloromethane:methanol (40:1) solvent system.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes using readily available raw materials, efficient reaction conditions, and environmentally friendly processes to ensure cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinoxalines, while oxidation and reduction reactions can produce quinoxaline N-oxides or reduced quinoxalines .

Scientific Research Applications

7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline is unique due to the presence of both the bromine atom and the piperazine group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of diverse pharmacologically active compounds .

Properties

IUPAC Name

7-bromo-2-(4-methylpiperazin-1-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4/c1-17-4-6-18(7-5-17)13-9-15-11-3-2-10(14)8-12(11)16-13/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHSXYMANURRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=C3C=CC(=CC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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